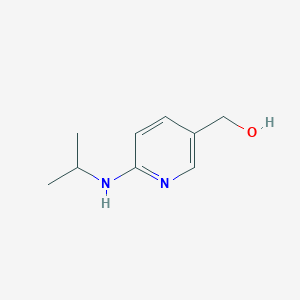

(6-(Isopropylamino)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[6-(propan-2-ylamino)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)11-9-4-3-8(6-12)5-10-9/h3-5,7,12H,6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAGWQFNTJYRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Isopropylamino Pyridin 3 Yl Methanol

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For (6-(Isopropylamino)pyridin-3-yl)methanol, the primary disconnection points involve the carbon-nitrogen (C-N) bond of the isopropylamino group and the carbon-carbon (C-C) bond connecting the methanol (B129727) group to the pyridine (B92270) ring.

Two logical retrosynthetic pathways emerge:

Pathway A: The initial disconnection is the C-N bond of the secondary amine. This suggests a nucleophilic aromatic substitution (SNAr) reaction, where isopropylamine (B41738) is added to a 6-halopyridine derivative. The second disconnection targets the C-C bond of the hydroxymethyl group, which can be retrosynthetically derived from the reduction of a carboxylic acid, ester, or aldehyde at the 3-position of the pyridine ring. This leads to precursors such as 6-chloronicotinic acid or its corresponding ester.

Pathway B: An alternative strategy involves disconnecting the C-C bond of the methanol group first. This could point towards a formylation or hydroxymethylation reaction on a pre-functionalized pyridine. Subsequently, the C-N bond is disconnected, similar to Pathway A. This route might involve building the pyridine ring with the substituents already in place or in a latent form.

These disconnections highlight the central challenges in the synthesis: the regioselective introduction of two different functional groups onto the pyridine core and the selective transformation of these groups to yield the final product.

Development of Efficient and Selective Synthesis Routes

The construction of the this compound molecule hinges on the strategic formation of specific bonds and the regioselective functionalization of the pyridine nucleus.

Catalytic Approaches in C-C and C-N Bond Formation

Modern organic synthesis heavily relies on catalytic methods to form C-C and C-N bonds with high efficiency and selectivity.

C-N Bond Formation: The formation of the bond between the pyridine C6 position and the isopropylamino group is a critical step. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides. researchgate.net This reaction is known for its broad substrate scope and functional group tolerance. Alternatively, direct nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) at the electron-deficient C6 position of the pyridine ring by isopropylamine can be effective, often facilitated by base and heat. youtube.com Earth-abundant metal catalysts, such as those based on nickel or cobalt, are also emerging as viable alternatives for C-N bond formation. rsc.orgresearchgate.net

C-C Bond Formation: The introduction of the methanol group at the C3 position often begins with the formation of a C-C bond to introduce a carbonyl or cyano group, which is then reduced. This can be achieved through various cross-coupling reactions if starting from a halogenated pyridine. However, a more common approach is to start with a pyridine ring that already contains a functional group at the 3-position, such as nicotinic acid or its derivatives.

Regioselective Synthesis of the Pyridine Core

Achieving the desired 3,6-disubstitution pattern on the pyridine ring is a key challenge that can be addressed in several ways.

One effective strategy is the functionalization of a pre-existing, selectively substituted pyridine. For instance, starting with 6-chloronicotinic acid or 6-chloronicotinaldehyde (B1585923) provides a scaffold where the two positions of interest are already differentiated. The chlorine atom at the 6-position acts as a leaving group for the introduction of the isopropylamino moiety, while the functional group at the 3-position can be converted to the methanol group.

Alternatively, constructing the pyridine ring from acyclic precursors, such as through the Hantzsch pyridine synthesis or similar multicomponent reactions, allows for the incorporation of the required substituents from the outset. advancechemjournal.comnih.gov For example, a reaction involving an α,β-unsaturated compound, an active methylene (B1212753) compound, and an ammonia (B1221849) source can be designed to yield a pyridine with the desired substitution pattern. organic-chemistry.org

Recent advancements in C-H functionalization offer another avenue, although achieving meta-selectivity on a pyridine ring remains a significant challenge. researchgate.net

Introduction and Functionalization of the Isopropylamino Moiety

The introduction of the isopropylamino group is typically accomplished via nucleophilic substitution on a 6-halopyridine. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C2 and C6 positions.

A common synthetic sequence would involve reacting a compound like methyl 6-chloronicotinate with isopropylamine. This reaction is often performed in a polar solvent at elevated temperatures, sometimes with the aid of a base to neutralize the HCl generated. The choice of the ester over the free acid can prevent unwanted side reactions between the acid and the amine.

Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 6-chloropyridine-3-carbaldehyde | Isopropylamine | K₂CO₃ | DMSO | 120 | High |

| Methyl 6-chloronicotinate | Isopropylamine | Et₃N | Ethanol (B145695) | Reflux | Good to High |

| 2-chloro-5-cyanopyridine | Isopropylamine | None | Neat | 150 | Moderate |

Selective Functionalization of the Methanol Group

The final step in the synthesis is often the formation of the hydroxymethyl group at the C3 position. This is typically achieved through the reduction of a carbonyl group or a nitrile.

Reduction of an Ester or Aldehyde: If the precursor is an ester (e.g., methyl 6-(isopropylamino)nicotinate) or an aldehyde (e.g., 6-(isopropylamino)nicotinaldehyde), a selective reducing agent is required. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for reducing aldehydes, while lithium aluminium hydride (LiAlH₄) is more powerful and can reduce both esters and aldehydes to the corresponding alcohol.

Reduction of a Carboxylic Acid: If starting from 6-(isopropylamino)nicotinic acid, a stronger reducing agent like LiAlH₄ or a borane (B79455) complex (e.g., BH₃·THF) would be necessary to reduce the carboxylic acid directly to the alcohol.

Reduction from a Nitrile: A synthetic route starting from 6-chloro-3-cyanopyridine would first involve the introduction of the isopropylamino group, followed by reduction of the nitrile. This can be achieved through catalytic hydrogenation or with chemical hydrides. chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts. researchgate.net For the synthesis of this compound, key parameters for optimization include the choice of solvent, temperature, catalyst, and reaction time for the C-N coupling and reduction steps. researchgate.netsemanticscholar.org

For the nucleophilic substitution step, a polar aprotic solvent like DMF or DMSO can enhance the reaction rate. researchgate.net The temperature is often a critical factor; while higher temperatures can speed up the reaction, they can also lead to the formation of impurities.

For the reduction step, the choice of reducing agent and solvent is paramount. Over-reduction or side reactions can be controlled by performing the reaction at low temperatures (e.g., 0 °C to room temperature) and carefully controlling the stoichiometry of the reducing agent.

Table 2: General Optimization Parameters for Key Synthetic Steps

| Step | Parameter | Variable | Desired Outcome |

| C-N Coupling (SNAr) | Solvent | Ethanol, DMF, DMSO, NMP | Increased reaction rate, good solubility |

| Temperature | 80 - 150 °C | Complete conversion, minimal byproducts | |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | Efficiently scavenge acid, avoid side reactions | |

| Reduction | Reducing Agent | NaBH₄, LiAlH₄, BH₃·THF | Selective reduction, high yield |

| Temperature | 0 °C to RT | Controlled reaction, prevent over-reduction | |

| Solvent | THF, Methanol, Ethanol | Good solubility, inert to reducing agent |

Note: This table is a generalized guide to reaction optimization based on common practices in organic synthesis. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies for a wide array of chemical compounds, including this compound. These approaches aim to minimize the environmental footprint of chemical processes by reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. Key strategies in this endeavor include the use of catalytic reactions, renewable feedstocks, and alternative energy sources.

One of the primary avenues for the green synthesis of this compound involves the catalytic reduction of a suitable precursor, such as 6-(isopropylamino)nicotinic acid or its corresponding ester. Traditional reduction methods often rely on stoichiometric metal hydrides like lithium aluminum hydride (LAH), which generate significant amounts of waste and require stringent anhydrous conditions. In contrast, catalytic hydrogenation presents a much greener alternative. This technique employs a catalyst, often a precious metal such as palladium or platinum on a carbon support, to facilitate the reaction with molecular hydrogen. The catalyst can be used in small quantities and is often recyclable, which reduces waste and cost. The only byproduct of this reaction is water, making it an exceptionally clean process. Research into more abundant and less toxic non-precious metal catalysts, such as those based on nickel or copper, is an active area of investigation to further enhance the green credentials of this method.

Another promising green approach is the use of biocatalysis. Enzymes, as natural catalysts, offer high selectivity and can operate under mild reaction conditions, typically in aqueous media. For the synthesis of this compound, a two-step biocatalytic process could be envisaged. The first step would involve the amination of a 6-halonicotinic acid with isopropylamine, potentially catalyzed by an engineered enzyme to avoid the use of harsh conditions or toxic solvents. The subsequent and more critical step would be the biocatalytic reduction of the 6-(isopropylamino)nicotinic acid intermediate to the target alcohol. Carboxylate reductases are a class of enzymes that can perform this transformation with high specificity, operating at ambient temperature and pressure. This enzymatic route significantly reduces the energy consumption and waste generation associated with conventional chemical reductions.

Furthermore, the principles of green chemistry can be applied to the choice of solvents. Many traditional organic syntheses utilize volatile and often toxic organic solvents. The development and implementation of greener solvents, such as water, supercritical fluids (like CO2), or ionic liquids, can dramatically reduce the environmental impact of the synthesis of this compound. For instance, catalytic hydrogenation can often be performed in greener solvents like ethanol or even water, depending on the substrate's solubility and the catalyst system.

The following table summarizes a comparative overview of a conventional synthetic approach to a closely related pyridinyl methanol derivative and a proposed greener alternative, highlighting the advantages of adopting sustainable practices.

| Parameter | Conventional Synthesis (e.g., LAH Reduction) chemicalbook.com | Proposed Green Synthesis (e.g., Catalytic Hydrogenation) |

| Reducing Agent | Lithium Aluminum Hydride (stoichiometric) | H2 (with catalyst) |

| Solvent | Anhydrous THF | Ethanol, Water, or other green solvents |

| Byproducts | Metal salts (significant waste) | Water (minimal waste) |

| Reaction Conditions | Reflux temperatures, inert atmosphere | Mild to moderate temperature and pressure |

| Safety Considerations | Pyrophoric reagent, requires careful handling | Flammable gas, requires proper safety measures |

| Atom Economy | Low | High |

| Environmental Impact | High | Low |

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign, economically viable, and safer to perform, aligning with the modern imperatives of sustainable chemical manufacturing.

Reactivity and Mechanistic Investigations of 6 Isopropylamino Pyridin 3 Yl Methanol

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of (6-(Isopropylamino)pyridin-3-yl)methanol is a focal point of reactivity, largely defining the molecule's behavior as a base and a nucleophile. Like pyridine, the lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital and is available for protonation by acids, forming a pyridinium (B92312) salt uoanbar.edu.iqncert.nic.in. This basic character (pyridine pKa ≈ 5.2) is a fundamental property, influencing its behavior in various chemical environments scripps.edu. In acidic media, protonation of the nitrogen occurs readily, which has a profound effect on the reactivity of the aromatic ring. The resulting positive charge on the nitrogen atom significantly deactivates the ring towards electrophilic attack by inductively withdrawing electron density uoanbar.edu.iqwikipedia.org.

Beyond simple acid-base chemistry, the pyridine nitrogen can act as a nucleophile. It can be targeted by aminating agents, such as hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH), to form N-aminopyridinium salts nih.gov. These salts are versatile synthetic intermediates, capable of undergoing further transformations nih.govacs.org.

Another significant transformation is N-oxidation. Treatment with oxidizing agents like peroxy acids can convert the pyridine nitrogen to a pyridine N-oxide scripps.eduwikipedia.org. The formation of an N-oxide dramatically alters the electronic properties of the molecule. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which activates the C2 and C4 positions for both electrophilic and nucleophilic attack, a reactivity pattern distinct from the parent pyridine scripps.eduwikipedia.orgrsc.org.

Transformations Involving the Isopropylamino Functional Group

The secondary amine, the isopropylamino group at the C6 position, imparts its own distinct reactivity to the molecule. As a nucleophilic center, the nitrogen of the isopropylamino group can undergo a variety of common amine reactions.

Acylation and Sulfonylation: Aliphatic and aromatic primary and secondary amines readily react with acylating agents such as acid chlorides, anhydrides, and esters in a process known as acylation ncert.nic.in. This nucleophilic substitution reaction replaces the hydrogen atom on the nitrogen with an acyl group to form an amide. Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields the corresponding sulfonamide. These reactions are typically conducted in the presence of a base like pyridine to neutralize the HCl byproduct ncert.nic.in.

Table 3.2.1: Representative Reactions of Secondary Amines

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-acyl amide |

| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | N-benzoyl amide |

The isopropylamino group is also a strong electron-donating group, which significantly influences the reactivity of the pyridine ring, particularly in electrophilic aromatic substitution, by activating the ortho and para positions (C5 and C3) wikipedia.org.

Chemical Modifications of the Methanol (B129727) Moiety

The primary alcohol, the methanol group at the C3 position, is amenable to several key transformations, primarily oxidation and derivatization.

Oxidation: The hydroxymethyl group can be oxidized to afford either an aldehyde or a carboxylic acid. Aerobic oxidation using noble metal catalysts, such as platinum on carbon (Pt/C), has been shown to convert pyridine-derivative alcohols into the corresponding ketones or aldehydes lookchem.com. Photoelectrocatalytic methods using materials like TiO₂ nanotubes can also achieve this transformation, leading first to the aldehyde (6-(isopropylamino)nicotinaldehyde) and subsequently to the carboxylic acid (6-(isopropylamino)nicotinic acid) upon further oxidation researchgate.net. The synthesis of the parent 3-pyridinemethanol (B1662793) often involves the reduction of nicotinic acid or its esters, highlighting the reversibility of this process researchgate.net.

Derivatization: The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions. For example, reaction with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base would yield the corresponding tosylate or mesylate esters googleapis.com. These reactive intermediates could then be displaced by a variety of nucleophiles, allowing for extensive modification at this position. Furthermore, direct esterification with carboxylic acids is possible, though the synthesis of such esters is often more efficiently achieved by reacting the alcohol with more reactive acid derivatives like acid chlorides or anhydrides google.com.

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Pyridine Ring

The substitution pattern on the pyridine ring is governed by a complex interplay of the inherent reactivity of the heterocycle and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack compared to benzene (B151609) uoanbar.edu.iqwikipedia.org. This deactivation is exacerbated in the acidic conditions often used for EAS reactions (e.g., nitration, sulfonation), which protonate the ring nitrogen uoanbar.edu.iq. However, the molecule possesses a powerful activating group, the C6-isopropylamino group, which is ortho-, para-directing. It strongly directs incoming electrophiles to the C5 and C3 positions. Conversely, the C3-methanol group is a weak deactivator and is meta-directing (to C2, C4, and C6). The directing effect of the strong amino activator typically dominates. Therefore, electrophilic substitution is expected to occur preferentially at the C5 position, which is ortho to the activating amino group. Common EAS reactions include halogenation (with Cl₂, Br₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with fuming H₂SO₄) masterorganicchemistry.com.

Nucleophilic Aromatic Substitution (SNAr): Unsubstituted pyridine is generally unreactive to nucleophiles but can undergo SNAr if a good leaving group (e.g., a halide) is present at the C2, C4, or C6 positions uoanbar.edu.iqquimicaorganica.org. For the parent this compound, which lacks a suitable leaving group, direct SNAr is not a primary reaction pathway. However, if the molecule were modified, for instance by introducing a chlorine or bromine atom at the C2 or C4 position, it would become susceptible to displacement by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the electron-withdrawing pyridine nitrogen quimicaorganica.org.

Oxidation-Reduction Chemistry and Redox Properties

The redox chemistry of this compound involves several of its functional components.

Oxidation: As discussed in section 3.3, the most facile oxidation occurs at the methanol group, yielding the corresponding aldehyde and carboxylic acid lookchem.comresearchgate.net. The isopropylamino group can also be susceptible to oxidation, although this is generally less controlled. The pyridine ring nitrogen can be oxidized to the N-oxide using reagents like m-CPBA scripps.edu.

Reduction: The pyridine ring is generally difficult to reduce due to its aromatic stability. However, catalytic hydrogenation under forcing conditions (e.g., H₂ over a noble metal catalyst at high pressure) or reduction with sodium in ethanol (B145695) can reduce the pyridine to a piperidine (B6355638) ring uoanbar.edu.iq. The reduction of the carboxylic acid or ester functionality back to the methanol group, often using reagents like sodium borohydride (B1222165) (NaBH₄), is a key step in many synthetic routes to this compound researchgate.net.

Detailed Mechanistic Elucidation of Novel Reactions

While specific mechanistic studies on novel reactions of this compound are not widely reported, the reactivity of its constituent functional groups allows for the extrapolation of likely mechanistic pathways based on studies of related compounds.

One area of mechanistic interest is the reaction of the pyridine core with highly reactive species. For example, detailed computational and experimental studies on the reaction of pyridine with excited nitrogen atoms, N(²D), have unveiled a complex mechanism. The reaction proceeds through a barrierless addition of the nitrogen atom to the ring, leading to bridged intermediates. These intermediates can evolve through ring-contraction mechanisms to form five-membered ring products or, to a lesser extent, undergo H-displacement to yield seven-membered ring isomers chemrxiv.org. Such studies provide fundamental insight into the intrinsic reactivity of the pyridine nucleus under specific, high-energy conditions.

Another relevant mechanistic paradigm is the Michael addition, a reaction where the nucleophilic isopropylamino group could potentially participate. Mechanistic studies on the addition of amines to activated alkenes, such as nitrostyrenes, reveal a solvent-mediated pathway. The reaction proceeds via a nucleophilic attack of the amine to form an intermediate, followed by a rate-determining proton transfer step, which can be mediated by protic solvents like methanol researchgate.net. This highlights the cooperative role that both the nucleophile and the reaction medium can play in determining the reaction mechanism.

The elucidation of such mechanisms often relies on a combination of kinetic studies, isotopic labeling experiments, and computational chemistry to map out potential energy surfaces and identify transition states, providing a detailed picture of the reaction pathway.

Advanced Spectroscopic and Structural Elucidation of 6 Isopropylamino Pyridin 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (6-(isopropylamino)pyridin-3-yl)methanol in solution. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, while advanced techniques like 2D-NMR (COSY, HSQC, HMBC) establish connectivity and through-space interactions, which are crucial for conformational analysis.

The electronic environment of the pyridine (B92270) ring is significantly influenced by the electron-donating isopropylamino group at the 6-position and the hydroxymethyl group at the 3-position. In ¹H NMR, the aromatic protons are expected to show distinct chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene (B151609) ring pattern. The proton on the nitrogen of the isopropylamino group may exhibit broadening due to quadrupolar effects and exchange phenomena. The isopropyl group itself will present as a septet for the CH proton and a doublet for the two methyl groups.

Conformational analysis, particularly concerning the rotation around the C-N bond of the isopropylamino group and the C-C bond of the hydroxymethyl group, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov NOESY experiments reveal through-space correlations between protons, providing insights into the preferred spatial arrangement of the substituents. Computational studies on related sterically hindered (imino)pyridine ligands have shown that multiple conformers can exist in equilibrium, a phenomenon that can be probed by 2D-EXSY NMR spectroscopy. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 7.9 - 8.1 | d |

| Pyridine H-4 | 7.5 - 7.7 | dd |

| Pyridine H-5 | 6.4 - 6.6 | d |

| CH₂OH | 4.5 - 4.7 | s |

| NH | 4.8 - 5.2 | br s |

| CH (isopropyl) | 3.6 - 3.8 | sept |

| CH₃ (isopropyl) | 1.1 - 1.3 | d |

Note: Predicted values are based on data from analogous substituted pyridine derivatives. Actual experimental values may vary.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring will show characteristic shifts influenced by the substituents. The carbon attached to the nitrogen (C-6) will be significantly shifted downfield, while the carbon bearing the hydroxymethyl group (C-3) will also be clearly identifiable. The chemical shifts of the isopropyl and hydroxymethyl carbons provide further structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 145 - 148 |

| C-3 | 130 - 133 |

| C-4 | 138 - 141 |

| C-5 | 105 - 108 |

| C-6 | 158 - 161 |

| CH₂OH | 60 - 65 |

| CH (isopropyl) | 45 - 48 |

Note: Predicted values are based on data from analogous substituted pyridine derivatives. Actual experimental values may vary.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Fingerprinting

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are critical for confirming the molecular weight of this compound and for elucidating its fragmentation pathways. This "molecular fingerprinting" is invaluable for structural confirmation and for the identification of related compounds in complex mixtures.

Under ESI-MS conditions, the molecule is expected to readily protonate, primarily at the pyridine nitrogen or the amino group, to form the [M+H]⁺ ion. The high-resolution mass of this ion allows for the determination of the elemental composition, confirming the molecular formula.

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion in an MS/MS experiment would likely initiate fragmentation at the weakest bonds. Common fragmentation pathways for related aminopyridine derivatives include:

Loss of the isopropyl group: A primary fragmentation would likely involve the cleavage of the isopropyl group from the amino nitrogen, resulting in a stable fragment.

Loss of water: The hydroxymethyl group can easily lose a molecule of water, particularly after protonation.

Cleavage of the hydroxymethyl group: The C-C bond between the pyridine ring and the hydroxymethyl group can cleave, leading to a pyridinyl ion.

Ring fragmentation: At higher collision energies, fragmentation of the pyridine ring itself may occur.

Computational analysis of substituted N-pyridinium derivatives has been used to predict dissociation energies and likely fragmentation patterns, which can corroborate experimental findings. nih.gov The fragmentation pattern provides a unique signature for the molecule, useful for its unambiguous identification.

Table 3: Predicted ESI-MS Fragmentation for this compound

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 181.13 | 163.12 | H₂O |

| 181.13 | 138.10 | C₃H₇ |

| 181.13 | 150.11 | CH₂O |

Note: m/z values are predicted based on the molecular formula C₁₀H₁₆N₂O and common fragmentation pathways of analogous compounds.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the molecule in the crystalline state and, crucially, the nature of the intermolecular interactions that dictate the crystal packing.

The presence of both hydrogen bond donors (the -OH and N-H groups) and acceptors (the pyridine nitrogen and the oxygen of the hydroxyl group) suggests that hydrogen bonding will be a dominant force in the crystal lattice. It is anticipated that strong intermolecular hydrogen bonds of the O-H···N or N-H···O type will be observed. nih.gov For instance, studies on N-2-(6-aminopyridine)-N'-arylthioureas show the presence of both intramolecular hydrogen bonding to the pyridine nitrogen and extensive intermolecular hydrogen bonding involving the amino group. nih.gov

Table 4: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | N (pyridine) |

| Hydrogen Bond | N-H (amino) | O (hydroxyl) |

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) |

Note: This table represents potential interactions based on the functional groups present and data from related aminopyridine crystal structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound and for probing the extent of hydrogen bonding.

The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations. In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), these bands would appear as sharp peaks. However, in the solid state or in a polar solvent, hydrogen bonding will cause these bands to broaden and shift to lower wavenumbers. The magnitude of this shift provides an indication of the strength of the hydrogen bonding. tandfonline.comresearchgate.net

Other key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and hydroxymethyl groups will be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations of the pyridine ring will be found in the 1400-1600 cm⁻¹ region.

C-O and C-N stretching: These will appear in the fingerprint region (1000-1300 cm⁻¹).

N-H and O-H bending: These vibrations will also be present in the fingerprint region and can be sensitive to hydrogen bonding.

Raman spectroscopy provides complementary information. The pyridine ring breathing modes are typically strong in the Raman spectrum. As a technique less sensitive to water, Raman can be particularly useful for studying samples in aqueous media. A comparative analysis of IR and Raman spectra can aid in a more complete vibrational assignment, as some modes may be more active in one technique than the other due to selection rules.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3500 (broad) |

| N-H | Stretching (H-bonded) | 3100 - 3400 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1000 - 1200 |

Note: These are typical ranges for the specified functional groups and are influenced by the molecular structure and intermolecular interactions.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The presence of the π-conjugated pyridine system, coupled with the electron-donating amino group, is expected to give rise to interesting photophysical behavior.

The UV-Vis absorption spectrum is predicted to show π → π* and n → π* transitions. researchgate.net The electron-donating isopropylamino group will likely cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridinylmethanol, indicating a smaller HOMO-LUMO energy gap. The solvent environment can also influence the absorption spectrum (solvatochromism), providing insights into the nature of the electronic transitions.

Upon excitation, the molecule may exhibit fluorescence. The combination of an electron-rich substituent (isopropylamino) with a π-deficient pyridine ring can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in strong fluorescence with a large Stokes shift. acs.orgnih.gov The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. Studies on related aminopyridine derivatives have shown that they can exhibit solid-state fluorescence, a property of interest for materials science applications. researchgate.net The fluorescence properties are also likely to be sensitive to the solvent polarity and the presence of hydrogen bonding.

Table 6: Predicted Photophysical Properties for this compound

| Property | Predicted Value |

|---|---|

| Absorption Maximum (λ_abs) | 270 - 320 nm |

| Molar Absorptivity (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 350 - 450 nm |

| Stokes Shift | 80 - 130 nm |

Note: Predicted values are based on data from analogous aminopyridine and pyrimidine (B1678525) derivatives and are highly dependent on the solvent and experimental conditions.

Computational and Theoretical Studies on 6 Isopropylamino Pyridin 3 Yl Methanol

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a flexible molecule like (6-(Isopropylamino)pyridin-3-yl)methanol are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is often achieved by mapping the potential energy surface (PES) of the molecule.

While a specific PES for this compound is not available, computational studies on similar structures, such as other pyridine (B92270) derivatives, have utilized methods like DFT to explore different conformations and determine their relative energies. nih.gov For example, in a study of hydroxypyridine-BPA derivatives, DFT calculations (ωB97X-D/6-31G*) were used to determine the energy difference between tautomeric forms, indicating which form is more stable. nih.gov Such analyses for this compound would involve rotating the key single bonds, such as the C-N bond of the isopropylamino group and the C-C bond of the methanol (B129727) group, to map out the energy landscape and identify the global minimum energy conformation.

Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. nih.gov For a molecule like this compound, this could involve studying its synthesis, metabolic pathways, or degradation processes.

Theoretical studies on the reaction mechanisms of related pyridine derivatives often employ DFT to calculate the energies of reactants, products, intermediates, and transition states. nih.gov This allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. For example, in the study of the formation of a pyridyl-cholestane derivative, DFT calculations identified the rate-determining step by finding the transition state with the highest activation energy barrier. nih.gov Similar methodologies could be applied to understand the reactivity of the hydroxyl and amino groups in this compound.

Molecular Dynamics Simulations for Solvation Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. figshare.com While no specific MD simulations for this compound have been found, this technique is widely used for analogous systems.

For instance, MD simulations have been employed to study the binding behavior of 2-amino-pyridine derivatives to biological targets like Janus kinase 2 (JAK2). figshare.com These simulations can provide insights into the stability of a ligand-protein complex and the key interactions that govern binding. figshare.com In the context of this compound, MD simulations could be used to study its behavior in different solvents, which is important for understanding its solubility and how the solvent might influence its conformational preferences and reactivity.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra, which can aid in the characterization of a compound. DFT and time-dependent DFT (TD-DFT) are commonly used for this purpose. researchgate.netresearchgate.net

For related 6-arylated-pyridin-3-yl methanol derivatives, theoretical calculations of spectroscopic data have shown good agreement with experimental findings. researchgate.net This suggests that computational prediction of the 1H-NMR, 13C-NMR, and IR spectra of this compound would be a valuable tool for its structural confirmation. For example, calculated chemical shifts in NMR or vibrational frequencies in IR can be compared with experimental data to validate the structure.

Applications of 6 Isopropylamino Pyridin 3 Yl Methanol in Non Biological Chemical Systems

Role as a Ligand in Inorganic Coordination Chemistry and Catalysis

The presence of both a pyridine (B92270) nitrogen and an amino group makes (6-(Isopropylamino)pyridin-3-yl)methanol a versatile ligand for coordinating with a variety of metal centers. The isopropyl group provides steric bulk that can influence the coordination geometry and reactivity of the resulting metal complexes. While direct studies on the catalytic applications of this compound complexes are not extensively documented, the behavior of structurally similar aminopyridine and pyridinyl alcohol ligands provides significant insight into its potential.

Transition metal complexes featuring aminopyridine ligands have demonstrated considerable utility in catalysis. For instance, iron(II) complexes with aminopyridine ligands have been successfully employed as catalysts in Atom Transfer Radical Polymerization (ATRP) of styrene. umn.edunsf.gov The steric and electronic properties of the amino substituent have been shown to influence the catalytic activity, with bulkier, electron-donating groups potentially enhancing the polymerization rate. umn.edunsf.gov Given the electron-donating nature of the isopropylamino group, it is plausible that iron complexes of this compound could exhibit similar or enhanced catalytic activity in ATRP.

Furthermore, palladium(II) complexes with substituted pyridine ligands are effective precatalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.org The basicity of the pyridine ligand can correlate with the catalytic efficiency, and the amino substituent in this compound would increase the basicity of the pyridine nitrogen, suggesting that its palladium complexes could be active catalysts for these important C-C bond-forming reactions. acs.org The general utility of pyridine derivatives as ligands in palladium-catalyzed cross-coupling is well-established, with a wide range of substituted pyridines being employed to synthesize diverse organic molecules. semanticscholar.orgresearchgate.netacs.orgnih.gov

In the realm of polymerization of conjugated dienes, cobalt complexes with pyridinyl alcoholato ligands have shown high activity and selectivity for the cis-1,4-polymerization of butadiene. researchgate.netresearchgate.net The alcohol group of this compound can be deprotonated to form an alcoholato ligand, which can then coordinate to a metal center. The steric hindrance from the isopropyl group could influence the stereoselectivity of the polymerization.

Additionally, chiral pyridinyl alcohols have been used as ligands in enantioselective catalysis, for example, in the epoxidation of olefins. acs.orgresearchgate.netprinceton.edunih.gov While this compound is not inherently chiral, it could be resolved into its enantiomers or used as a racemic ligand in the synthesis of chiral catalysts.

Table 1: Potential Catalytic Applications of this compound Based on Analogous Ligand Systems

| Catalytic Reaction | Metal Center | Analogous Ligand Type | Potential Role of this compound |

| Atom Transfer Radical Polymerization (ATRP) | Iron | Aminopyridine | Ligand for iron catalyst, potentially enhancing activity. umn.edunsf.gov |

| Suzuki-Miyaura Cross-Coupling | Palladium | Substituted Pyridine | Ligand for palladium precatalyst, influencing catalytic efficiency. acs.orgsemanticscholar.org |

| Heck Cross-Coupling | Palladium | Substituted Pyridine | Ligand for palladium precatalyst. acs.org |

| Butadiene Polymerization | Cobalt | Pyridinyl Alcoholato | Ligand for cobalt catalyst, influencing stereoselectivity. researchgate.netresearchgate.net |

| Enantioselective Epoxidation | Various | Chiral Pyridinyl Alcohol | Potential for use as a chiral ligand after resolution. acs.orgresearchgate.net |

Utilization as a Building Block in Complex Organic Synthesis (excluding medicinal compounds)

The bifunctional nature of this compound makes it a valuable building block in organic synthesis for the construction of more complex molecules that are not intended for medicinal applications. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a halide, providing a handle for further functionalization. The amino group can undergo various reactions, such as N-alkylation, N-acylation, and participation in condensation reactions.

Pyridine-3-carboxamides, which can be synthesized from the corresponding carboxylic acid derivative of this compound, are known to be versatile building blocks in the synthesis of natural products and other biologically active compounds, showcasing the synthetic utility of this structural motif. nih.gov The synthesis of various pyridine-3-methanol derivatives has been reported, highlighting the accessibility of this class of compounds for further synthetic transformations. google.comchemicalbook.comgoogle.com

The amino group can direct ortho-lithiation, allowing for the introduction of substituents at the C5 position of the pyridine ring. This regioselectivity provides a powerful tool for the synthesis of polysubstituted pyridines.

Applications in Materials Science (e.g., functional polymers, supramolecular assemblies)

Pyridine-containing polymers are a class of materials with a wide range of applications due to the unique properties imparted by the pyridine moiety, such as its ability to coordinate with metals and its basicity. researchgate.netdntb.gov.ua this compound can be envisioned as a monomer for the synthesis of functional polymers. The hydroxymethyl group can be converted to a polymerizable group, such as an acrylate or a vinyl ether, allowing for its incorporation into polymer chains. The resulting polymers would have pendant isopropylaminopyridine units, which could be used for metal ion sensing, catalysis, or as a basic support.

The ability of the aminopyridine moiety to participate in hydrogen bonding makes this compound a candidate for the construction of supramolecular assemblies. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com The N-H of the amino group and the O-H of the alcohol group can act as hydrogen bond donors, while the pyridine nitrogen and the oxygen of the alcohol can act as hydrogen bond acceptors. These interactions can lead to the formation of well-ordered one-, two-, or three-dimensional structures. The study of supramolecular synthons involving aminopyridine and carboxylic acid derivatives has demonstrated the robustness of these interactions in forming co-crystals and other organized structures. researchgate.netresearchgate.net

Development as a Chemical Reagent or Solvent Additive in Specific Reaction Systems

Due to its basicity, this compound could potentially be used as a non-nucleophilic base in various organic reactions. The steric hindrance provided by the isopropyl group might prevent it from interfering with the desired reaction pathway. Additionally, its ability to coordinate with metal ions suggests it could be used as an additive to modulate the reactivity of metal catalysts.

While there is no specific literature detailing the use of this compound as a reagent or solvent additive, the general properties of aminopyridines suggest this as a plausible area of application.

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthesis Methodologies

The presence of a stereocenter at the carbinol carbon makes the enantioselective synthesis of (6-(Isopropylamino)pyridin-3-yl)methanol a critical objective for its application in chiral chemistry, particularly as a ligand for asymmetric catalysis or as a chiral building block for pharmaceuticals. Future research will likely focus on developing robust and scalable methods to access enantiomerically pure forms of this compound.

Key research avenues include:

Asymmetric Reduction: The most direct route involves the asymmetric reduction of the corresponding ketone, 6-(isopropylamino)nicotinaldehyde. This can be explored using well-established catalytic systems, including Noyori-type ruthenium catalysts or biocatalytic methods employing ketoreductases.

Enzymatic Kinetic Resolution: Lipase-catalyzed kinetic resolution of the racemic alcohol is another promising strategy. This method involves the enantioselective acylation of one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. Multienzyme pathways could enable the synthesis of high-value chiral amino alcohols from renewable materials with high atom economy. nih.gov

Chiral Pool Synthesis: Utilizing precursors from the chiral pool offers a reliable way to introduce stereochemistry. While potentially requiring more synthetic steps, this approach guarantees high enantiopurity.

These methodologies would provide access to both (R)- and (S)-enantiomers, which is crucial for investigating their respective properties in chiral applications.

Table 1: Potential Asymmetric Synthesis Routes for this compound

| Methodology | Precursor | Key Reagent/Catalyst | Potential Advantages | Challenges |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | 6-(Isopropylamino)nicotinaldehyde | Chiral Ru or Rh complexes | High enantioselectivity, operational simplicity | Catalyst cost and sensitivity |

| Enzymatic Kinetic Resolution | Racemic this compound | Lipases (e.g., Candida antarctica Lipase B) | High enantiopurity, mild conditions | Maximum 50% theoretical yield for one enantiomer |

| Catalytic Asymmetric Addition | 6-Isopropylaminopyridine-3-carbaldehyde | Chiral organometallic reagents (e.g., dialkylzinc) | Direct C-C bond formation to create analogs | Stoichiometric use of chiral reagents can be costly |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to enhance safety, reproducibility, and scalability. The synthesis of this compound and its derivatives is well-suited for this transition.

Future opportunities in this area include:

Telescoped Synthesis: Developing a multi-step flow synthesis that combines the formation of the aminopyridine core with the subsequent reduction to the alcohol without isolating intermediates. This would significantly improve efficiency and reduce waste.

Automated Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, residence time, catalyst loading) for both the primary synthesis and subsequent derivatization reactions. This is particularly valuable for fine-tuning multi-component reactions leading to complex pyridine (B92270) derivatives. researchgate.netmdpi.comsemanticscholar.org

Enhanced Safety: Flow chemistry offers superior control over reaction parameters, which is critical when handling potentially hazardous reagents or exothermic reactions that may be involved in the synthesis of pyridine derivatives. uc.pt The small reactor volumes inherent to flow systems minimize the risk associated with hazardous intermediates. nih.gov

A hybrid flow-batch model could also be explored, where certain steps are performed in continuous flow to manage risk and scale, while others remain in batch to accommodate longer reaction times or complex workups. researchgate.net

Exploration of Novel Catalytic Transformations

The molecular structure of this compound, featuring a chiral alcohol and a bidentate N,N-coordination site, makes it a highly attractive ligand for transition metal catalysis.

Future research should explore its application in:

Asymmetric Catalysis: Once synthesized in enantiopure form, the compound can be used as a chiral ligand for a range of asymmetric transformations, such as Henry reactions, aldol additions, and hydrogenation reactions. Metal complexes involving aminopyridine ligands have already shown catalytic activity in Henry reactions. ias.ac.in

Cross-Coupling Reactions: As a ligand, it could modulate the activity and selectivity of palladium- or copper-catalyzed cross-coupling reactions. The aminopyridine motif is known to be effective in various coupling protocols. acs.orgacs.org

Oxidation Catalysis: The alcohol moiety could be used to anchor the molecule to a support, creating a heterogeneous catalyst, or it could be the substrate for catalytic oxidation reactions.

The isopropylamino group provides steric bulk that can influence the enantioselectivity of catalytic reactions, while the pyridine nitrogen and amino nitrogen can coordinate to a metal center, creating a stable chiral environment.

Design of Advanced Functional Materials Incorporating the this compound Moiety

The field of materials science offers significant opportunities for utilizing this compound as a functional building block. Its ability to act as a ligand or linker can be exploited in the design of novel materials with tailored properties.

Promising areas for future investigation are:

Metal-Organic Frameworks (MOFs): The compound can serve as a linker or a modulator in the synthesis of MOFs. acs.org The pyridine and amino groups can coordinate to metal nodes, while the hydroxyl group can be used for post-synthetic modification or to introduce specific functionalities within the MOF pores. Aminopyridine ligands have been successfully incorporated into MOFs for various applications, including gas storage and catalysis. researchgate.netacs.orgnih.govmdpi.com

Coordination Polymers: Beyond crystalline MOFs, this molecule can be used to synthesize one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties.

Functionalized Polymers: The molecule can be grafted onto polymer backbones, either through the hydroxyl group or by polymerization of a derivatized version. Such functionalized polymers could find use in areas like chiral separations, sensing, or as recoverable catalysts.

The combination of a chiral center and metal-coordinating groups within a single, relatively simple molecule makes it a versatile tool for creating complex, functional materials.

Synergistic Approaches Combining Advanced Experimental and Computational Techniques

To accelerate the discovery and optimization of applications for this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential.

Future research should integrate:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric and electronic structures of metal complexes formed with this ligand, helping to rationalize their catalytic activity. researchgate.net Such studies can also predict properties like heats of formation and thermal stability for new materials derived from this molecule. tandfonline.comresearchgate.net

Molecular Docking and Simulation: In the context of medicinal chemistry, computational tools can predict the binding affinity of derivatives for biological targets, guiding the design of new therapeutic agents. semanticscholar.orgnih.govnih.gov Molecular docking can provide insights into potential interactions, which can then be validated experimentally. acs.org

Reaction Pathway Modeling: Computational chemistry can elucidate reaction mechanisms for both the synthesis of the molecule and its use in catalysis. This understanding is crucial for optimizing reaction conditions and improving yields and selectivity.

By using computational methods to screen potential applications and guide experimental design, researchers can significantly reduce the time and resources required to unlock the full potential of this versatile compound.

Q & A

Q. What are the common synthetic routes for (6-(Isopropylamino)pyridin-3-yl)methanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, introducing the isopropylamino group to a pyridine precursor (e.g., 6-chloropyridin-3-ylmethanol) using isopropylamine under reflux in a polar aprotic solvent like DMF. Reaction optimization involves adjusting temperature (50–100°C), catalyst (e.g., Pd for cross-coupling), and stoichiometry. Post-synthesis, purification via column chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures) is critical . Yield improvements (e.g., ~91% in EP 4374877 A2) are achieved by controlling pH and solvent ratios during workup .

Q. How is the structural integrity and purity of this compound confirmed?

- Methodological Answer : Analytical Techniques :

- HPLC : Retention time comparison (e.g., 0.29 minutes under SQD-FA50 conditions) and peak area analysis for purity .

- LCMS : Molecular ion detection (e.g., m/z 393 [M+H]⁺) confirms molecular weight .

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., –CH2OH at δ ~3.8 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .

- IR : O–H stretching (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and why is it critical for biological studies?

- Methodological Answer : Chiral resolution techniques like supercritical fluid chromatography (SFC) with Lux A1 columns and methanol co-solvents separate enantiomers (e.g., 26% yield for a single enantiomer in drug intermediates) . Enantiomeric purity is vital for binding specificity; impure mixtures may yield conflicting bioactivity data (e.g., reduced IC50 in enzyme assays). Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) provides quantitative analysis .

Q. What strategies are effective in designing derivatives to enhance biological activity or solubility?

- Methodological Answer :

- Substituent Modification : Fluorination (e.g., replacing –CH3 with –CF3) increases lipophilicity and metabolic stability. For example, fluorinated analogs in show enhanced enzyme inhibition .

- Pro-drug Design : Esterification of the –CH2OH group (e.g., acetyl or phosphate esters) improves membrane permeability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guiding synthetic priorities .

Q. How do reaction pH and solvent polarity influence the stability of intermediates during synthesis?

- Methodological Answer :

- pH Control : Acidic conditions (pH ~3) during workup prevent decomposition of amine-containing intermediates (e.g., ethyl acetate/water partitioning in EP 4374877 A2) .

- Solvent Effects : Polar solvents (e.g., DMSO, methanol) stabilize charged intermediates but may increase side reactions. Hexane/ethyl acetate mixtures (9:1) precipitate pure products .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Parameters : Batch vs. flow chemistry optimization (e.g., continuous flow reactors reduce side products in ’s 91% yield).

- Purification at Scale : Centrifugal partition chromatography (CPC) or preparative HPLC replaces column chromatography for high-throughput needs .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures to avoid degradation during drying .

Data-Driven Insights

Q. Table 1: Comparative Reactivity of Pyridine Methanol Derivatives

Q. Table 2: Analytical Parameters for Purity Assessment

| Technique | Parameter | Typical Value | Significance |

|---|---|---|---|

| HPLC | Retention Time | 0.29–1.26 minutes | Confirms identity and purity |

| LCMS | [M+H]⁺ | 393 (example) | Validates molecular weight |

| ¹H NMR | –CH2OH Integration | δ 3.8–4.2 ppm (multiplet) | Confirms hydroxyl group |

Key Considerations for Researchers

- Contradictions in Data : While yields in patents (e.g., 91% in EP 4374877 A2) are often higher than academic reports, reproducibility depends on strict adherence to reaction conditions (e.g., inert atmosphere, reagent quality) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.